Methyl-thiazol-5-ylmethyl-amine

Description

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDWIWZWZZLCGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90669221 |

Source

|

| Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933751-05-4 |

Source

|

| Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(1,3-thiazol-5-ylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Methyl-thiazol-5-ylmethyl-amine

Foreword: Unveiling a Versatile Thiazole Building Block

For the discerning researcher in drug discovery and medicinal chemistry, the thiazole moiety represents a cornerstone of molecular design. Its presence in numerous FDA-approved drugs is a testament to its privileged role in interacting with biological targets.[1] This guide delves into the essential physicochemical properties of a specific, yet versatile, building block: Methyl-thiazol-5-ylmethyl-amine (CAS No. 933751-05-4). Understanding these core characteristics is paramount for its effective application in the synthesis of novel chemical entities. This document is structured to provide not just data, but a narrative that explains the "why" behind the numbers, offering insights into how these properties influence molecular behavior from the bench to biological systems.

Core Molecular Identity and Structural Attributes

This compound is a heterocyclic amine featuring a thiazole ring substituted at the 5-position with a methylaminomethyl group. This seemingly simple arrangement of atoms gives rise to a unique electronic and steric profile that is crucial for its reactivity and interaction with other molecules.

| Property | Value | Source |

| IUPAC Name | methyl[(1,3-thiazol-5-yl)methyl]amine | --INVALID-LINK-- |

| CAS Number | 933751-05-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₈N₂S | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 128.20 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CNCC1=CN=CS1 | --INVALID-LINK-- |

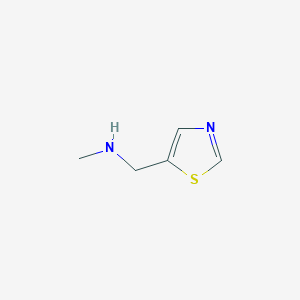

The structural arrangement, with the basic secondary amine linked to the aromatic thiazole ring via a methylene bridge, dictates its fundamental chemical nature as a basic and potentially nucleophilic compound.

Caption: 2D structure of this compound.

Physicochemical Properties: A Predictive and Experimental Overview

Precise physicochemical data is often proprietary or not widely published for many research chemicals. In such instances, a combination of data from suppliers, predictive modeling, and comparison with analogous structures provides a robust working profile.

Acidity/Basicity (pKa)

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A calculated LogP for the related compound 5-methyl-4-phenyl-1,3-thiazol-2-amine is 2.5897. The absence of the phenyl group in our target molecule would significantly lower this value. Predictive models for this compound would likely place the LogP in a range suitable for drug-like molecules, balancing aqueous solubility with membrane permeability.

Solubility

Explicit aqueous solubility data for this compound is not published. However, as a small molecule with a basic amine, it is expected to exhibit some solubility in acidic aqueous solutions due to the formation of a protonated, more polar species. Its solubility in organic solvents such as methanol, ethanol, and dichloromethane is expected to be good, facilitating its use in a variety of reaction conditions.

| Parameter | Predicted/Estimated Value | Rationale/Source |

| pKa | ~8.0 | Based on isomeric structures. |

| LogP | 1.0 - 2.0 | Estimated based on structure, lower than phenyl-substituted analogs.[2] |

| Aqueous Solubility | Sparingly soluble, increases with lower pH | General property of amines. |

| Organic Solvent Solubility | Soluble in alcohols, chlorinated solvents | Common for small organic molecules. |

Synthesis and Analytical Characterization

A robust understanding of a molecule's synthesis and the analytical methods for its characterization are fundamental to its reliable use in research.

Representative Synthesis Protocol

While a specific, detailed synthesis for this compound is not widely published, a common and effective method for the preparation of such compounds is the reductive amination of the corresponding aldehyde.

Workflow: Reductive Amination

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Imine Formation: Thiazole-5-carbaldehyde is dissolved in a suitable solvent, such as methanol. An equimolar amount of methylamine (often as a solution in a solvent like THF or water) is added. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Once imine formation is complete, a reducing agent, such as sodium borohydride, is added portion-wise at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Work-up and Extraction: After the reduction is complete, the reaction is quenched, typically with water. The pH is adjusted to be basic to ensure the product is in its free-base form. The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Workflow

Caption: A typical analytical workflow for product verification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for assessing purity and confirming the molecular weight of the product. A reversed-phase HPLC method would be suitable, and the mass spectrometer would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 129.2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is crucial for structural elucidation. Expected signals would include a singlet for the methyl group protons, a singlet for the methylene protons, and signals for the two protons on the thiazole ring, as well as a broad singlet for the amine proton.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule.

-

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions.

-

Hazards: It is classified as causing skin and eye irritation, may cause respiratory irritation, and is harmful if swallowed.[5]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. Its physicochemical properties, though not extensively documented in the public domain, can be reasonably predicted to fall within a range that is amenable to a variety of chemical transformations and conducive to producing compounds with drug-like characteristics. Further experimental investigation into its pKa, LogP, and solubility would be of significant value to the scientific community. The synthetic and analytical workflows presented here provide a solid foundation for researchers to confidently incorporate this versatile amine into their research programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Compound 5-methyl-4-phenyl-1,3-thiazol-2-amine - Chemdiv [chemdiv.com]

- 3. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;hydron;dichloride | C12H18Cl2N4OS | CID 46856306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy N-Methyl-1-(thiazol-4-yl)methanamine | 120739-94-8 [smolecule.com]

A Technical Guide to the Synthesis of Novel Thiazole Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its unique structural and electronic properties confer upon it the ability to engage in a multitude of biological interactions, rendering thiazole-containing compounds therapeutically valuable across a wide spectrum of diseases. From naturally occurring antibiotics like penicillin to blockbuster synthetic drugs such as the anti-cancer agent Dasatinib and the anti-inflammatory Meloxicam, the thiazole moiety has consistently proven its worth as a privileged scaffold in drug design.[3]

The versatility of the thiazole ring lies in its capacity for diverse functionalization at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This inherent adaptability has fueled a continuous quest for novel and efficient synthetic pathways to access new generations of thiazole derivatives with enhanced potency, selectivity, and safety profiles. This guide provides an in-depth exploration of both classical and contemporary methods for the synthesis of these vital heterocyclic compounds, offering practical insights and detailed protocols for the modern medicinal chemist.

Classical Approaches to Thiazole Ring Construction: Time-Tested and Reliable

While modern synthetic organic chemistry has ushered in an era of unprecedented innovation, the classical methods for thiazole synthesis remain highly relevant and widely practiced due to their reliability and broad substrate scope.

The Hantzsch Thiazole Synthesis: A Pillar of Heterocyclic Chemistry

First reported by Arthur Hantzsch in 1887, this reaction is arguably the most well-known and versatile method for the synthesis of thiazoles.[4] The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[4][5] The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[5][6]

The primary advantage of the Hantzsch synthesis lies in its simplicity and the ready availability of the starting materials.[5] By varying the α-haloketone and the thioamide, a wide array of substituted thiazoles can be prepared.

The reaction mechanism can be visualized as a two-stage process: initial bond formation followed by cyclization and aromatization. The causality behind this pathway is the nucleophilicity of the sulfur in the thioamide and the electrophilicity of the carbon bearing the halogen in the α-haloketone.

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

This protocol provides a representative example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]

-

Add methanol (5 mL) and a magnetic stir bar.[5]

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[5]

-

Remove the reaction from the heat and allow it to cool to room temperature.[5]

-

Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The thiazole product, being poorly soluble in water, will precipitate.[5]

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the filter cake with water and allow it to air dry.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) or Volume (mL) |

| 2-Bromoacetophenone | 199.05 | 5.0 | 0.995 g |

| Thiourea | 76.12 | 7.5 | 0.571 g |

| Methanol | 32.04 | - | 5 mL |

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for the preparation of 5-aminothiazoles, which are important intermediates in the synthesis of purines and other biologically active molecules.[7] This reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents.[7][8][9] The reaction proceeds under mild conditions, often at room temperature.[7]

The choice of the sulfur reagent allows for the introduction of different substituents at the 2-position of the thiazole ring.[7]

The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur reagent. This is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the 5-aminothiazole.

Caption: A simplified workflow for the Cook-Heilbron synthesis.

Modern Synthetic Strategies: Enhancing Efficiency and Greenness

In recent years, significant efforts have been directed towards the development of more sustainable and efficient methods for thiazole synthesis. These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis: Accelerating Thiazole Formation

Microwave irradiation has emerged as a powerful tool in organic synthesis, capable of dramatically accelerating reaction rates.[10] In the context of thiazole synthesis, microwave-assisted methods have been successfully applied to the Hantzsch reaction and other condensation reactions.[10][11][12] The use of microwave heating can reduce reaction times from hours to minutes and often leads to higher product yields and purities.[10][13]

This protocol outlines a general procedure for the microwave-assisted synthesis of thiazoles.

Materials:

-

Substituted ketone (1 mmol)

-

Thiourea (2 mmol)

-

Iodine (1 mmol)

Procedure:

-

In a microwave-safe vessel, combine the substituted ketone, thiourea, and iodine.[13]

-

Subject the mixture to microwave irradiation at a power of 170 W for 5-15 minutes.[13]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice water.[13]

-

Collect the precipitated product by filtration and recrystallize from ethanol.[13]

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 8-10 hours | 5-15 minutes |

| Energy Source | Reflux | Microwave Irradiation |

| Yield | Generally lower | Often higher |

Multi-Component Reactions (MCRs): A Strategy for Molecular Diversity

Multi-component reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued in drug discovery for their ability to rapidly generate libraries of structurally diverse compounds.[14] Several MCRs have been developed for the synthesis of thiazole derivatives, offering a highly efficient and atom-economical approach to this important heterocyclic system.[15][16]

One notable example is the one-pot synthesis of thiazoles from aldehydes, isothiocyanates, and alkyl bromides.[16] These reactions are often catalyzed and can be performed under environmentally benign conditions.[16]

Caption: Conceptual diagram of a multi-component reaction for thiazole synthesis.

Conclusion and Future Directions

The synthesis of novel thiazole derivatives remains a vibrant and evolving field of research, driven by the immense therapeutic potential of this heterocyclic scaffold. While classical methods like the Hantzsch and Cook-Heilbron syntheses continue to be mainstays in the synthetic chemist's toolbox, modern approaches such as microwave-assisted synthesis and multi-component reactions are paving the way for more rapid, efficient, and environmentally friendly access to diverse thiazole libraries. As our understanding of the biological roles of thiazole-containing molecules deepens, the development of innovative synthetic methodologies will be paramount in the ongoing quest for new and improved medicines.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. archives.ijper.org [archives.ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. jusst.org [jusst.org]

- 14. researchgate.net [researchgate.net]

- 15. sanad.iau.ir [sanad.iau.ir]

- 16. benthamdirect.com [benthamdirect.com]

The Thiazole Scaffold: A Versatile Nucleus for Modulating Biological Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged scaffold, present in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides a comprehensive technical overview of the biological activities of substituted thiazole compounds, delving into their synthesis, mechanisms of action, and structure-activity relationships (SAR). We will explore their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and computational insights. This document is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel thiazole-based therapeutics.

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole nucleus is a fundamental structural motif in numerous biologically active molecules, including vitamin B1 (thiamine) and penicillin.[1][2] Its prevalence in both natural and synthetic compounds underscores its evolutionary and synthetic accessibility. The unique electronic nature of the thiazole ring, characterized by an electron-donating sulfur atom and an electron-accepting nitrogen atom, allows for diverse interactions with biological targets.[3] The ability of the nitrogen atom to form hydrogen bonds is a key feature in its interaction with various proteins and enzymes.[4] Furthermore, the thiazole ring is amenable to substitution at multiple positions (C2, C4, and C5), providing a rich chemical space for optimizing pharmacological properties. This versatility has led to the development of several FDA-approved drugs containing the thiazole scaffold, such as the anticancer agents Dasatinib and Ixazomib, highlighting its clinical significance.[4][5][6][7]

This guide will dissect the multifaceted biological activities of substituted thiazoles, providing a rationale for their continued exploration in drug discovery. We will move beyond a mere cataloging of activities to provide a deeper understanding of the underlying chemical principles and biological mechanisms.

Synthetic Strategies: Accessing Chemical Diversity

The biological evaluation of substituted thiazoles is intrinsically linked to the synthetic methodologies available to generate diverse libraries of these compounds. The choice of synthetic route is a critical experimental decision that dictates the types of substitutions that can be readily introduced, thereby influencing the subsequent biological screening cascade.

The Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch synthesis, first described in 1887, remains a cornerstone for the construction of the thiazole ring.[2] This method involves the condensation of an α-haloketone with a thioamide.

Experimental Protocol: Hantzsch Synthesis of a 2,4-Disubstituted Thiazole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Thioamide: Add the thioamide (1 equivalent) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired substituted thiazole.

Causality Behind Experimental Choices: The choice of solvent can influence reaction rates and yields. Ethanol is a common choice due to its ability to dissolve both reactants. The use of a reflux condenser is essential to prevent the loss of volatile reactants and solvent. TLC monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts.

Other Notable Synthetic Routes

While the Hantzsch synthesis is widely used, other methods offer access to different substitution patterns:

-

Cook-Heilbron Synthesis: This method provides 5-aminothiazoles from the reaction of α-aminonitriles with carbon disulfide or related reagents.[8]

-

Tcherniac's Synthesis: This route yields 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones.[8]

The selection of a particular synthetic strategy is a critical step that should be guided by the desired substitution pattern on the thiazole core, which in turn is often informed by structure-activity relationship (SAR) data or computational modeling.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted thiazoles have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms of action that target various aspects of cancer cell biology.[4][9][10]

Mechanisms of Anticancer Action

Thiazole derivatives have been shown to exert their anticancer effects through multiple pathways:

-

Induction of Apoptosis: Many thiazole-containing compounds trigger programmed cell death in cancer cells. For instance, some derivatives have been shown to cause DNA fragmentation and mitochondrial depolarization, hallmarks of apoptosis.[11]

-

Cell Cycle Arrest: Certain thiazole compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G1/S phase.[12]

-

Enzyme Inhibition: Thiazoles can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases and aromatase.[4][13] For example, Dasatinib is a potent inhibitor of multiple tyrosine kinases.[4]

-

Inhibition of Angiogenesis: Some thiazole derivatives have been found to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[10]

In Vitro Evaluation of Anticancer Activity: A Step-by-Step Workflow

A crucial step in the development of new anticancer drugs is the in vitro evaluation of their cytotoxic activity against various cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

-

Compound Treatment: Prepare serial dilutions of the thiazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.[11][12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System: The inclusion of both positive and negative controls is essential for validating the assay. The positive control ensures that the assay is sensitive enough to detect cytotoxicity, while the negative control accounts for any effects of the vehicle.

Table 1: In Vitro Cytotoxic Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 | 2.57 ± 0.16 | [12] |

| 4c | HepG2 | 7.26 ± 0.44 | [12] |

| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 | [12] |

| Staurosporine (Control) | HepG2 | 8.4 ± 0.51 | [12] |

| Compound 32 | Bcl-2 Jurkat | 32-46 | [14] |

| Doxorubicin (Control) | Bcl-2 Jurkat | 45.87 | [14] |

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad range of bacteria and fungi.[15][16][17]

Mechanisms of Antimicrobial Action

The antimicrobial activity of thiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms are diverse and compound-specific, some proposed modes of action include:

-

Inhibition of Essential Enzymes: Thiazoles can inhibit enzymes crucial for microbial survival, such as dihydrofolate reductase (DHFR).[18]

-

Disruption of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall.

-

Interaction with DNA: Certain thiazole compounds may bind to microbial DNA, inhibiting replication and transcription.

In Vitro Evaluation of Antimicrobial Activity: A Standardized Approach

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Serial Dilution of Compounds: Prepare two-fold serial dilutions of the thiazole compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Trustworthiness of the Protocol: The use of standard reference strains (e.g., from ATCC) and a positive control antibiotic (e.g., ampicillin, ketoconazole) ensures the reliability and reproducibility of the results.[19]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5e | B. subtilis | 15.6 | [17] |

| 5h | E. coli | 31.25 | [17] |

| Ketoconazole (Control) | Fungi | 38.0-475.0 x 10^-2 µmol/ml | [19] |

| Bifonazole (Control) | Fungi | 48.0-64.0 x 10^-2 µmol/ml | [19] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Thiazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[20][21][22]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiazoles are often mediated by the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[20] Some thiazole derivatives have also been shown to act as inducible nitric oxide synthase (iNOS) inhibitors, reducing the production of the pro-inflammatory mediator nitric oxide.[23]

In Vivo Evaluation of Anti-inflammatory Activity: A Preclinical Model

The carrageenan-induced rat paw edema model is a widely used and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.[22]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

-

Animal Acclimatization: Acclimate Wistar rats for at least one week before the experiment.

-

Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., Nimesulide), and groups treated with different doses of the test thiazole compounds.[22] Administer the compounds orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Authoritative Grounding: This protocol is a standard and well-established method in pharmacology for assessing anti-inflammatory activity, ensuring the validity and comparability of the results.

Table 3: Anti-inflammatory Activity of Nitro-Substituted Thiazole Derivatives

| Compound | Time (hours) | % Inhibition of Edema | Reference |

| 3c | 4 | up to 44% | [22] |

| 3d | 4 | up to 41% | [22] |

| Nimesulide (Standard) | 4 | - | [22] |

Structure-Activity Relationship (SAR) and Computational Insights

Understanding the relationship between the chemical structure of thiazole derivatives and their biological activity is crucial for rational drug design. SAR studies, often complemented by computational approaches, provide valuable insights for optimizing lead compounds.

Key SAR Findings

-

Antimicrobial Activity: The nature and position of substituents on the thiazole ring significantly influence antimicrobial potency. For instance, the presence of electron-withdrawing groups like nitro or halo groups can enhance antibacterial activity.[3][17] The substitution pattern on an attached aryl ring can also modulate activity.[19]

-

Anticancer Activity: The SAR of anticancer thiazoles is often target-specific. For example, modifications to the aminothiazole scaffold have been shown to impact activity against particular cancer cell lines.[10] The presence of specific functional groups can also influence the mechanism of action, such as the induction of apoptosis.

-

Anti-inflammatory Activity: For anti-inflammatory thiazoles targeting COX/LOX enzymes, the overall molecular shape and electronic properties are critical for fitting into the enzyme's active site.

The Role of Computational Chemistry

Computational tools play an increasingly important role in understanding the biological activity of thiazole compounds.[14][24][25]

-

Molecular Docking: This technique predicts the binding orientation of a thiazole derivative within the active site of a target protein, helping to rationalize its inhibitory activity.[14][24]

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational changes induced by ligand binding and the stability of the ligand-protein complex.[14]

-

In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of thiazole derivatives, aiding in the selection of candidates with favorable drug-like properties.[14]

Conclusion and Future Perspectives

The substituted thiazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability and diverse biological activities make it an attractive starting point for drug development programs targeting cancer, infectious diseases, and inflammatory conditions.

Future research in this field will likely focus on:

-

Novel Synthetic Methodologies: The development of new and efficient methods for the synthesis of complex and diverse thiazole libraries.

-

Target Identification: Elucidating the specific molecular targets of novel bioactive thiazole compounds.

-

Combination Therapies: Exploring the potential of thiazole derivatives in combination with existing drugs to enhance efficacy and overcome resistance.

-

Advanced Drug Delivery Systems: Developing targeted delivery systems for thiazole-based drugs to improve their therapeutic index and reduce side effects.

By integrating modern synthetic chemistry, robust biological evaluation, and advanced computational techniques, the full therapeutic potential of substituted thiazole compounds can be realized, leading to the development of next-generation medicines for a range of human diseases.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. ijrpr.com [ijrpr.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 9. media.neliti.com [media.neliti.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 13. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jchemrev.com [jchemrev.com]

- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies | Semantic Scholar [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]

- 22. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 23. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

The Methyl-Thiazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Among its many derivatives, methyl-thiazole analogs have garnered significant attention, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of methyl-thiazole analogs, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas.

The Enduring Appeal of the Methyl-Thiazole Moiety

The thiazole nucleus is a versatile building block, present in both natural products, such as Vitamin B1 (Thiamine), and a multitude of synthetic drugs.[3][4] Its derivatives have shown remarkable efficacy as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[3][5][6] The methyl group, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing metabolic stability, modulating lipophilicity, and providing crucial steric interactions with biological targets.[4][7]

Synthetic Strategies: Building the Methyl-Thiazole Core

The construction of the methyl-thiazole scaffold is most prominently achieved through the Hantzsch thiazole synthesis, a robust and versatile method that has been a mainstay in heterocyclic chemistry for over a century.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3]

Key Synthetic Protocols

General Procedure for the Synthesis of 2-Amino-4-methylthiazole Derivatives:

A widely used starting material for many bioactive methyl-thiazole analogs is 2-amino-4-methylthiazole. Its synthesis is a classic example of the Hantzsch reaction.

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Step 2: Addition of α-Haloketone. To the stirred solution, add an equimolar amount of a chloro- or bromoacetone derivative. The reaction is often exothermic.

-

Step 3: Reflux. Heat the reaction mixture to reflux for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification. After completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a base, such as aqueous ammonia or sodium bicarbonate. The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 4-Methylthiazole-5-carboxylic Acid Derivatives:

4-Methylthiazole-5-carboxylic acid is another crucial intermediate, often used in the synthesis of more complex analogs.

-

Step 1: Synthesis of Ethyl 4-Methylthiazole-5-carboxylate. This can be achieved through the reaction of ethyl 2-chloroacetoacetate with thioformamide. The reaction is typically carried out in a solvent like ethanol at reflux.

-

Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

-

Step 3: Derivatization. The carboxylic acid can be converted to its acid chloride by treatment with thionyl chloride or oxalyl chloride. This activated intermediate can then be reacted with various amines or alcohols to generate a library of amide or ester derivatives.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of methyl-thiazole analogs is exquisitely sensitive to the nature and position of substituents on the thiazole ring and any appended aromatic systems. Understanding these structure-activity relationships is paramount for the rational design of potent and selective therapeutic agents.

Anticancer Activity

Methyl-thiazole derivatives have emerged as a promising class of anticancer agents, with some compounds exhibiting potent activity against a range of cancer cell lines.[3][8][9] The mechanism of action is often multifaceted, involving the inhibition of key enzymes like protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[8][10][11]

Table 1: Anticancer Activity of Representative Methyl-Thiazole Analogs

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |

| A1 | 4-chlorophenyl | H | MCF-7 (Breast) | 3.52 | [12] |

| A2 | 3-nitrophenyl | H | MDA-MB-231 (Breast) | 1.21 | [12] |

| A3 | 4-methoxyphenyl | H | HepG2 (Liver) | 5.71 | [4] |

| A4 | Phenyl | 4-methylphenyl | A549 (Lung) | 0.452 | [13] |

IC50: The half maximal inhibitory concentration.

The data in Table 1 highlights several key SAR trends:

-

Substitution on the Phenyl Ring: Electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring at position 2 of the thiazole, often enhance anticancer activity.[12]

-

Position of Substitution: The position of the substituent on the phenyl ring is also critical, with meta and para substitutions often showing greater potency than ortho substitutions.

-

Methyl Group on Thiazole: The presence of the methyl group at position 4 of the thiazole ring is a common feature in many active compounds, suggesting its importance for optimal binding to the biological target.[13]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Methyl-thiazole analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][6]

Table 2: Anti-inflammatory Activity of Representative Methyl-Thiazole Analogs

| Compound ID | R-group on Benzylidene | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| B1 | 4-OH | >100 | 0.25 | [6] |

| B2 | 4-OCH3 | >100 | 0.32 | [6] |

| B3 | 4-Cl | >100 | 0.18 | [6] |

| B4 | 4-F | >100 | 0.21 | [6] |

IC50: The half maximal inhibitory concentration.

Key SAR insights from anti-inflammatory studies include:

-

COX-2 Selectivity: Many active compounds exhibit high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[6]

-

Substituents on the Phenyl Ring: The nature of the substituent on the benzylidene moiety significantly influences COX-2 inhibitory activity. Electron-withdrawing groups like halogens and electron-donating groups like methoxy at the para position have been shown to be favorable.[6]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Methyl-thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[14][15][16]

Table 3: Antimicrobial Activity of Representative Methyl-Thiazole Analogs

| Compound ID | R-group | Organism | MIC (µg/mL) | Reference |

| C1 | 4-bromophenyl | S. aureus | 16.1 | [16] |

| C2 | 4-bromophenyl | E. coli | 16.1 | [16] |

| C3 | 4-chlorophenyl | C. albicans | 3.90 | [14] |

| C4 | 4-nitrophenyl | M. tuberculosis | 6.25 | [14] |

MIC: Minimum Inhibitory Concentration.

The antimicrobial SAR of methyl-thiazole analogs suggests that:

-

Halogen Substitution: The presence of halogens, particularly bromine and chlorine, on the phenyl ring is often associated with potent antimicrobial activity.[14][16]

-

Broad Spectrum Activity: Some derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[14]

Mechanisms of Action: Unraveling the Molecular Targets

The diverse pharmacological activities of methyl-thiazole analogs stem from their ability to interact with a variety of biological targets. Elucidating these mechanisms is crucial for understanding their therapeutic potential and for the development of next-generation drugs.

Anticancer Mechanisms

The anticancer effects of methyl-thiazole derivatives are often attributed to their ability to interfere with critical cellular processes.

Caption: Key anticancer mechanisms of methyl-thiazole analogs.

-

Tubulin Polymerization Inhibition: Several methyl-thiazole derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[17]

-

Protein Kinase Inhibition: These compounds can act as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/Akt signaling pathway, which are crucial for tumor growth, proliferation, and angiogenesis.[12][18]

-

Induction of Apoptosis: Many methyl-thiazole analogs induce apoptosis through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[12]

Anti-inflammatory Mechanisms

The primary anti-inflammatory mechanism of methyl-thiazole analogs involves the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][6]

Caption: Inhibition of the cyclooxygenase pathway by methyl-thiazole analogs.

Antimicrobial Mechanisms

The antimicrobial action of methyl-thiazole derivatives can involve various mechanisms, including the inhibition of essential bacterial enzymes and disruption of cell membrane integrity.

-

Inhibition of FtsZ: Some thiazole-containing compounds have been shown to inhibit the bacterial cell division protein FtsZ, leading to filamentation and cell death.[19]

-

Disruption of Cell Membrane: The amphiphilic nature of some thiazole derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents.[20]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel methyl-thiazole analogs, a series of well-established in vitro assays are employed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

-

Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Step 2: Compound Treatment. Treat the cells with serial dilutions of the methyl-thiazole analog for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Step 3: MTT Addition. Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Step 4: Solubilization and Absorbance Reading. Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Step 5: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Anti-inflammatory Activity: COX Inhibition Assay

The ability of methyl-thiazole analogs to inhibit COX-1 and COX-2 can be evaluated using commercially available colorimetric or fluorometric assay kits.[21][22][23]

-

Step 1: Reagent Preparation. Prepare assay buffer, heme, and the COX enzymes (COX-1 and COX-2) according to the kit manufacturer's instructions.

-

Step 2: Assay Plate Setup. In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor samples.

-

Step 3: Incubation. Add the assay buffer, heme, and either the COX enzyme or the test compound to the appropriate wells and incubate.

-

Step 4: Reaction Initiation. Initiate the reaction by adding arachidonic acid.

-

Step 5: Absorbance/Fluorescence Measurement. Measure the absorbance or fluorescence at the specified wavelength to determine the rate of the peroxidase reaction.

-

Step 6: Data Analysis. Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of methyl-thiazole analogs against various microorganisms can be determined using the broth microdilution method.

-

Step 1: Preparation of Inoculum. Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Step 2: Serial Dilution of Compounds. In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.

-

Step 3: Inoculation. Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Step 4: Incubation. Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

-

Step 5: Determination of MIC. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

Methyl-thiazole analogs represent a remarkably versatile and fruitful area of medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent pharmacological activities, ensures their continued relevance in the quest for new and improved therapeutics. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and the exploration of novel therapeutic applications. The integration of computational modeling with traditional synthetic and biological approaches will undoubtedly accelerate the discovery of the next generation of methyl-thiazole-based drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jchemrev.com [jchemrev.com]

- 17. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 19. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. assaygenie.com [assaygenie.com]

The Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery and its Therapeutic Targets

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The five-membered heterocyclic compound, thiazole, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have established it as a "privileged scaffold," a molecular framework that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[2][3][4] From FDA-approved blockbusters to promising clinical candidates, the thiazole nucleus is a recurring theme in the quest for novel therapeutics.[5][6][7] This in-depth guide provides a comprehensive overview of the key therapeutic targets of thiazole-based molecules, delving into the mechanistic rationale for their inhibition and providing detailed, field-proven experimental protocols for their evaluation.

The Enduring Appeal of the Thiazole Ring in Medicinal Chemistry

The thiazole ring, with its sulfur and nitrogen heteroatoms, offers a unique combination of features that make it highly attractive for drug design.[8][9] The nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets, while the sulfur atom can engage in various non-covalent interactions.[6][10] The aromatic nature of the ring provides a rigid scaffold, allowing for the precise positioning of substituents to optimize target engagement.[8][9] Furthermore, the thiazole core is amenable to a variety of synthetic modifications, enabling the creation of large and diverse chemical libraries for high-throughput screening.[1][11] One of the most classic and reliable methods for synthesizing thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3][4][12]

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-amino-4-phenylthiazole

This protocol outlines a standard Hantzsch synthesis to produce a model thiazole compound.

Materials:

-

2-bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar and hot plate

-

20 mL scintillation vial

-

100 mL beaker

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

-

Add 5 mL of methanol and a stir bar to the vial.[3]

-

Heat the mixture on a hot plate with stirring at approximately 100°C for 30 minutes.[3]

-

Remove the vial from the heat and allow the solution to cool to room temperature.[3]

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize the hydrobromide salt of the product, causing it to precipitate.[12]

-

Set up a Buchner funnel with a 50 mL side-arm flask and filter the mixture.[3]

-

Wash the collected solid with water to remove any remaining salts.[3]

-

Spread the solid on a tared watch glass and allow it to air dry.[3]

-

Once dry, determine the mass of the product and calculate the percent yield.[3]

Key Therapeutic Target Classes for Thiazole-Based Molecules

The versatility of the thiazole scaffold allows it to be tailored to interact with a wide range of biological targets implicated in various diseases. The following sections will explore some of the most significant target classes.

Protein Kinases: The "On-Off" Switches of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[3][4] Thiazole-based molecules have emerged as potent and selective kinase inhibitors, with several approved drugs and numerous compounds in clinical development.[6][13] The thiazole ring can act as a scaffold to present key pharmacophoric groups that interact with the ATP-binding pocket of the kinase, competing with the endogenous ATP and thereby inhibiting the enzyme's activity.[3]

Notable Kinase Targets:

-

B-RAF: A serine/threonine kinase in the MAPK/ERK signaling pathway. The V600E mutation in B-RAF is a driver in over 50% of melanomas.[14] Thiazole-containing drugs like Dabrafenib are potent inhibitors of mutant B-RAF.[8]

-

Src Family Kinases: A family of non-receptor tyrosine kinases involved in cell growth, adhesion, and motility. Dasatinib, a thiazole-based drug, is a potent pan-Src kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).

-

Aurora Kinases: A family of serine/threonine kinases that are essential for mitosis. Overexpression of Aurora kinases is common in many cancers, and thiazole derivatives have shown promise as inhibitors of these enzymes.[13]

-

Pim1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation. Bis-thiazole derivatives have been developed as preferential Pim1 kinase inhibitors.[15]

-

EGFR and HER2: Receptor tyrosine kinases that are overexpressed in various cancers, including breast and lung cancer. Thiazole-based compounds have been designed as dual inhibitors of EGFR and HER2.[16]

Experimental Protocol: In Vitro B-RAF V600E Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to measure the activity of B-RAF V600E and screen for its inhibitors.

Materials:

-

Active B-RAF V600E enzyme

-

MEK1 substrate

-

ATP

-

1x Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[17]

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Test compounds and a reference inhibitor (e.g., Dabrafenib)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Enzyme and Substrate Preparation:

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds and the reference inhibitor at a concentration 5-10 times higher than the final desired concentration in 1x Kinase Buffer.[14]

-

-

Assay Plate Setup:

-

Kinase Reaction:

-

Signal Detection:

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]

-

Quantitative Data Summary: B-RAF Kinase Inhibition

| Compound | IC₅₀ (nM) |

| Dabrafenib (Reference) | 0.8 |

| Thiazole Compound X | 15.2 |

| Thiazole Compound Y | 89.7 |

Diagram: Simplified MAPK/ERK Signaling Pathway and B-RAF Inhibition

Caption: Thiazole-based inhibitors like Dabrafenib target the constitutively active B-RAF V600E mutant, blocking downstream signaling and inhibiting cancer cell proliferation.

Tubulin and the Cytoskeleton: Disrupting Cell Division

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton.[11] They play a critical role in cell division, forming the mitotic spindle that segregates chromosomes into daughter cells.[11] Disrupting microtubule dynamics is a well-established strategy in cancer therapy.[11] Thiazole-based compounds have been developed as potent tubulin polymerization inhibitors, often binding to the colchicine-binding site on β-tubulin.[18][19] This binding prevents the incorporation of tubulin dimers into growing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[15]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol describes a fluorescence-based assay to monitor the effect of thiazole compounds on tubulin polymerization.

Materials:

-

Lyophilized tubulin powder (≥99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 4 mM MgCl₂)[20]

-

GTP stock solution (100 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules)

-

Test compounds

-

Positive control (e.g., Paclitaxel - enhancer) and negative control (e.g., Nocodazole - inhibitor)

-

Black, flat-bottom 96-well plates (half-area recommended)

-

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin to 10 mg/mL with ice-cold General Tubulin Buffer containing 1 mM GTP. Aliquot and store at -80°C.[19]

-

On the day of the experiment, prepare the tubulin reaction mix on ice to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[19]

-

-

Compound and Control Preparation:

-

Prepare 10x concentrated stocks of the test compounds and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 2%.[19]

-

-

Assay Procedure:

-

Pre-warm the microplate reader and the 96-well plate to 37°C for at least 30 minutes.[19]

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells of the pre-warmed plate.[19]

-

Initiate the polymerization reaction by carefully adding 45 µL of the ice-cold tubulin reaction mix to each well, avoiding air bubbles.[19]

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (e.g., Ex/Em for DAPI) every 30-60 seconds for 60-90 minutes.

-

Plot the fluorescence intensity over time to visualize the polymerization curves.

-

Quantify the effect of the test compounds by analyzing parameters such as the lag time, the maximum rate of polymerization (Vₘₐₓ), and the final plateau of fluorescence.[15]

-

Diagram: Experimental Workflow for Tubulin Polymerization Assay

Caption: A streamlined workflow for assessing the inhibitory or enhancing effects of thiazole-based compounds on in vitro tubulin polymerization.

Microbial Enzymes: Combating Infectious Diseases

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new drugs with novel mechanisms of action.[2] Thiazole-based compounds have shown significant promise as antimicrobial agents, targeting essential bacterial enzymes.[2][21]

Key Microbial Targets:

-

DNA Gyrase and Topoisomerase IV: These bacterial type II topoisomerases are essential for DNA replication, recombination, and repair.[10] They are the targets of the quinolone class of antibiotics. Thiazole derivatives have been developed as inhibitors of the ATPase activity of the GyrB and ParE subunits of DNA gyrase and topoisomerase IV, respectively.[10]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to determine the inhibitory activity of compounds on DNA gyrase.

Materials:

-

E. coli DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 plasmid DNA

-

5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)[18]

-

Dilution Buffer

-

Test compounds

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[22]

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup (on ice):

-

Enzyme Addition and Incubation:

-

Reaction Termination and Gel Electrophoresis:

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.[22]

-

The relaxed plasmid will migrate slower than the supercoiled plasmid. Inhibition of gyrase activity will result in a decrease in the amount of supercoiled DNA.

-

Quantify the band intensities to determine the IC₅₀ of the inhibitor.

-

Enzymes in Inflammation: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Thiazole-based molecules have been investigated as anti-inflammatory agents, primarily targeting the enzymes involved in the arachidonic acid pathway.

Key Inflammatory Targets:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Some thiazole derivatives have shown selective inhibition of COX-1 or COX-2.

-

5-Lipoxygenase (5-LOX): This enzyme converts arachidonic acid to leukotrienes, another class of pro-inflammatory mediators. Dual inhibitors of COX and 5-LOX are of interest for their potential to provide broad-spectrum anti-inflammatory activity with reduced side effects.

Experimental Protocol: COX-1 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a fluorometric assay for screening COX-1 inhibitors.

Materials:

-

Recombinant human COX-1

-

COX Assay Buffer

-

Heme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Test compounds and a reference inhibitor (e.g., SC-560)

-

Black 96-well plate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute and dilute the COX-1 enzyme, heme, and arachidonic acid according to the manufacturer's instructions.[13]

-

-

Assay Setup:

-

Add COX Assay Buffer, heme, and COX-1 enzyme to the wells of the 96-well plate. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control".

-

Add the diluted test inhibitors to the appropriate wells. Add the reference inhibitor to the "Inhibitor Control" well. Add solvent to the "Enzyme Control" well.

-

Incubate the plate for 10-15 minutes at 25-37°C.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing the fluorometric probe.

-

Add the reaction mix to all wells.

-

Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

-

Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm for Amplex Red) for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for all samples from the linear portion of the kinetic curve.

-

Calculate the percent relative inhibition for each test compound compared to the "Enzyme Control".

-

Targets in Neurodegenerative Diseases: Addressing a Growing Challenge

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing unmet medical need.[23] Thiazole-based compounds are being explored for their potential to modulate key pathological processes in these diseases.[14][23]

Key Targets in Neurodegeneration:

-

Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are a mainstay of symptomatic treatment for Alzheimer's disease.[23] Thiazole derivatives have been shown to inhibit AChE.[14][23]

-

Beta-secretase 1 (BACE-1): This enzyme is involved in the production of amyloid-beta peptides, which form the amyloid plaques characteristic of Alzheimer's disease.[23]

-

Glycogen Synthase Kinase-3β (GSK-3β): This kinase is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles, another hallmark of Alzheimer's disease.[23]

-

NLRP3 Inflammasome: This protein complex is involved in neuroinflammation, a process that contributes to the progression of neurodegenerative diseases. Thiazole-based compounds have been developed as NLRP3 inhibitors.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)[5]

-

Test compounds and a reference inhibitor (e.g., Donepezil)

-

Clear 96-well plate

-

Spectrophotometric plate reader

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[5]

-

Conclusion: The Future of Thiazole-Based Therapeutics

The thiazole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its ability to be readily synthesized and modified, combined with its capacity to interact with a diverse range of biologically important targets, ensures its continued relevance in drug discovery. As our understanding of disease biology deepens, the rational design of novel thiazole-based molecules targeting specific proteins and pathways will undoubtedly lead to the development of more effective and safer medicines for a wide spectrum of human diseases. This guide provides a foundational understanding of the key therapeutic targets and the experimental approaches to validate the activity of these promising compounds, empowering researchers to further unlock the therapeutic potential of the thiazole nucleus.

References

- 1. attogene.com [attogene.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. benchchem.com [benchchem.com]

- 16. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]

- 17. topogen.com [topogen.com]

- 18. journals.asm.org [journals.asm.org]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. bpsbioscience.com [bpsbioscience.com]

An In-Depth Technical Guide to the Structural Elucidation of Novel Thiazole Compounds Using NMR and MS

Introduction: The Central Role of Thiazoles and the Imperative of Unambiguous Structural Verification

Thiazole rings are a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds, including antimicrobials, anti-inflammatories, and anticancer agents. The precise arrangement of atoms within these heterocyclic structures dictates their biological activity. Therefore, the unambiguous determination of the constitution and stereochemistry of novel thiazole derivatives is a critical step in the drug discovery and development pipeline. This guide provides a comprehensive, field-proven framework for the structural elucidation of these important molecules, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Our approach moves beyond a simple recitation of techniques. Instead, we delve into the strategic integration of various NMR and MS experiments, emphasizing the causality behind experimental choices to build a self-validating system for structural assignment. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently and efficiently characterize novel thiazole-containing chemical entities.

I. The Initial Hypothesis: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)